molecular formula C24H25NO3S B2423923 N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide CAS No. 2034408-91-6

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2423923
CAS No.: 2034408-91-6
M. Wt: 407.53
InChI Key: AJTWWQFAEWYCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide is a useful research compound. Its molecular formula is C24H25NO3S and its molecular weight is 407.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Research has focused on the development of practical methods for synthesizing complex compounds that include structures related to N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(thiophen-3-yl)benzamide. For instance, a study by Ikemoto et al. (2005) presented a practical synthesis method for an orally active CCR5 antagonist, demonstrating the versatility of pyran-based compounds in synthesizing biologically active molecules (Ikemoto et al., 2005). Similarly, Agekyan and Mkryan (2015) explored the synthesis of p-aminobenzoic acid diamides using 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, highlighting the compound's utility in creating diamides with potential therapeutic applications (Agekyan & Mkryan, 2015).

Material Science and Fluorophores

In material science, compounds with a structure similar to this compound have been used as building blocks for synthesizing efficient color-tunable fluorophores. Witalewska et al. (2019) utilized N-ethoxycarbonylpyrene and perylene thioamides to synthesize fluorescent dyes, showcasing the potential of these compounds in developing new materials with adjustable fluorescence properties (Witalewska et al., 2019).

Pharmacology and Drug Discovery

Even though drug use and dosage are excluded from this discussion, it's notable that related compounds have been explored for their potential as bioactive molecules in drug discovery. The synthesis and characterization of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, as reported by Hassan et al. (2014), exemplify this application. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, underscoring the relevance of pyran-based compounds in developing new therapeutic agents (Hassan et al., 2014).

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3S/c1-27-22-8-6-21(7-9-22)24(11-13-28-14-12-24)17-25-23(26)19-4-2-18(3-5-19)20-10-15-29-16-20/h2-10,15-16H,11-14,17H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTWWQFAEWYCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.